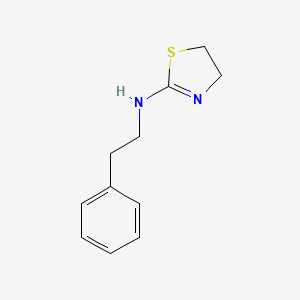

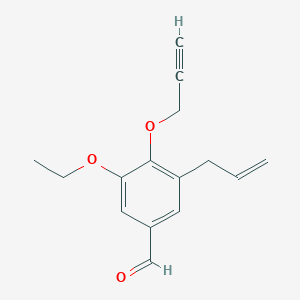

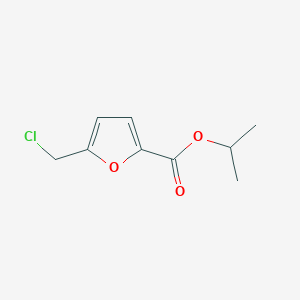

(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolyl-phenethyl-amine derivatives are a class of compounds that have garnered interest due to their potential applications in medicinal chemistry. These compounds are characterized by a thiazole ring, a five-membered ring containing both sulfur and nitrogen, attached to a phenethyl-amine moiety. The interest in these compounds is partly due to their structural diversity and the ability to form stable non-covalent interactions, which can be exploited for drug design.

Synthesis Analysis

The synthesis of thiazolyl-phenethyl-amine derivatives involves various strategies, including the reduction of precursor compounds. For instance, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was achieved through the reduction of its benzylidene precursor using NaBH4 . This method showcases the use of reductive amination strategies to obtain the desired thiazolyl-phenethyl-amine derivatives.

Molecular Structure Analysis

The molecular structure of thiazolyl-phenethyl-amine derivatives has been extensively studied using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was determined to exist in the egzo-amino tautomeric form in the solid state . Additionally, the crystal structures of various derivatives have been elucidated, revealing the presence of non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability of these compounds .

Chemical Reactions Analysis

Thiazolyl-phenethyl-amine derivatives can participate in a range of chemical reactions, often facilitated by their functional groups. The presence of amino groups allows for the formation of hydrogen bonds, as seen in the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids, leading to the formation of cocrystals and salts . These reactions are not only important for understanding the chemical behavior of these compounds but also for their potential applications in forming drug complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolyl-phenethyl-amine derivatives are influenced by their molecular structure. The presence of halogen atoms, as seen in the compound with diiodine substitutions, can significantly affect properties such as solubility and density . The crystallographic analysis provides insights into the molecular packing and the role of intermolecular interactions in determining the physical state of these compounds. For instance, the crystal structure of the compound with tert-butyl and triazolyl groups revealed the involvement of crystal water in intermolecular hydrogen bonding, contributing to the overall three-dimensional network structure .

Applications De Recherche Scientifique

Antimicrobial Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Thiazole derivatives are being explored for their potential as antimicrobial agents. The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .

- Methods of Application : One approach used these days to solving this challenge is the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .

- Results or Outcomes : This study discusses the many hybrid approaches that have been used to produce possible novel antimicrobial medicines that are both safe and effective .

Targeted Drug Delivery

- Scientific Field : Pharmaceutical Biotechnology

- Summary of Application : Hydrogels offer convenient drug delivery vehicles to ensure these disadvantages are minimized and the therapeutic benefits from the drug are optimized .

- Methods of Application : With exquisitely tunable physical properties that confer them great controlled drug release features and the merits they offer for labile drug protection from degradation, hydrogels emerge as very efficient drug delivery systems .

- Results or Outcomes : With their enormous amenability to modification, hydrogels serve as promising delivery vehicles of therapeutic molecules in several disease conditions, including cancer and diabetes .

Propriétés

IUPAC Name |

N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-4-10(5-3-1)6-7-12-11-13-8-9-14-11/h1-5H,6-9H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGJVTLPBGGVBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368530 |

Source

|

| Record name | (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676035 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine | |

CAS RN |

91215-17-7 |

Source

|

| Record name | (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Methylthio)methyl]-2-furoic acid](/img/structure/B1271253.png)

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)

![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)

![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)